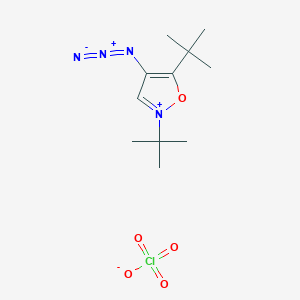
4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate is a unique chemical compound known for its distinctive structure and reactivity. This compound features an azido group, two tert-butyl groups, and an oxazolium ring, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate typically involves the reaction of 2,5-di-tert-butyl-1,2-oxazole with azidating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The perchlorate salt is then formed by treating the azido-oxazolium compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted oxazolium compounds.
Wissenschaftliche Forschungsanwendungen
4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of azido group reactivity in biological systems.
Medicine: Investigated for potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to amines or oxidation to nitro compounds, which can interact with molecular targets and pathways in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-di-tert-Butyl-1,4-benzoquinone: Similar in having tert-butyl groups but differs in the core structure.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Shares tert-butyl groups but has a different functional group and core structure.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains tert-butyl groups and a nitrogen-containing ring but differs in overall structure.
Uniqueness
4-Azido-2,5-di-tert-butyl-1,2-oxazol-2-ium perchlorate is unique due to its combination of an azido group, tert-butyl groups, and an oxazolium ring. This unique structure imparts distinctive reactivity and properties, making it valuable for various specialized applications.
Eigenschaften
CAS-Nummer |
87989-00-2 |
|---|---|
Molekularformel |
C11H19ClN4O5 |
Molekulargewicht |
322.74 g/mol |
IUPAC-Name |
4-azido-2,5-ditert-butyl-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C11H19N4O.ClHO4/c1-10(2,3)9-8(13-14-12)7-15(16-9)11(4,5)6;2-1(3,4)5/h7H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
CTDBXTXCFUGVMB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=C(C=[N+](O1)C(C)(C)C)N=[N+]=[N-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


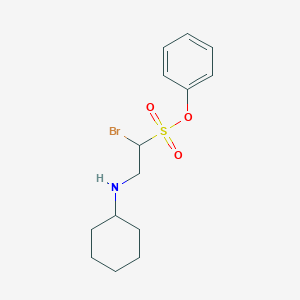

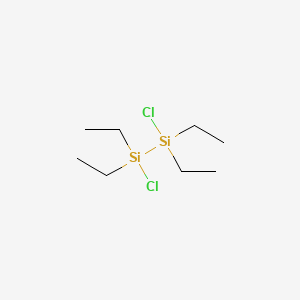
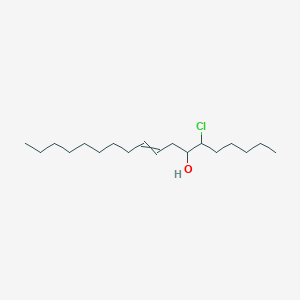
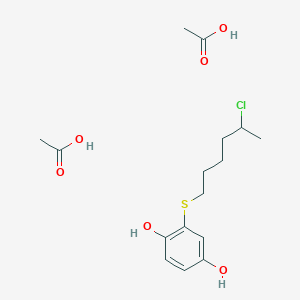
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
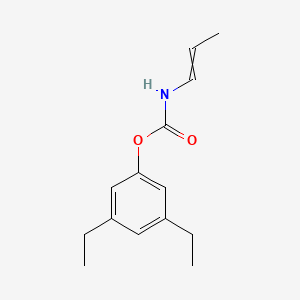

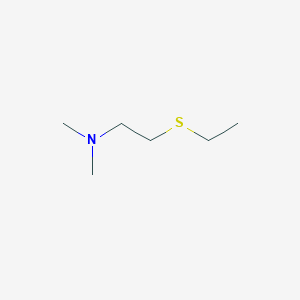
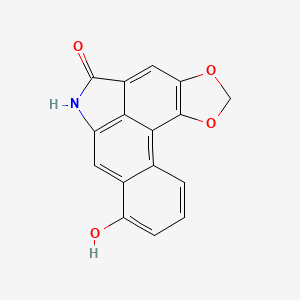
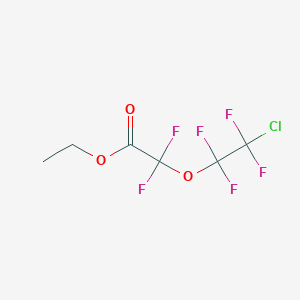

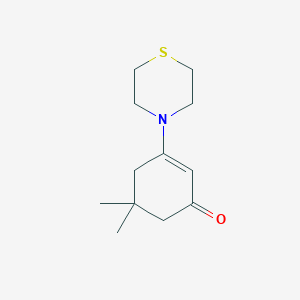
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
